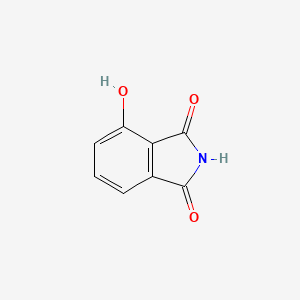

4-Hydroxyisoindole-1,3-dione

説明

Context and Significance within Isoindole-1,3-dione Scaffolds

The isoindole-1,3-dione, or phthalimide (B116566), scaffold is a privileged structure in medicinal chemistry and organic synthesis. mdpi.com This core is found in a wide array of biologically active compounds, demonstrating activities such as analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects. mdpi.comnih.gov The significance of the phthalimide moiety is partly due to its ability to be readily modified, allowing for the synthesis of a diverse range of derivatives. mdpi.com

Within this important class of compounds, 4-Hydroxyisoindole-1,3-dione holds a special position. The presence of a hydroxyl group on the aromatic ring provides a reactive site for further functionalization. This hydroxyl group can be a precursor for creating a variety of derivatives, thereby expanding the chemical space and potential applications of the isoindole-1,3-dione scaffold. For instance, it is a key component in the synthesis of more complex molecules, including those with applications in materials science and medicinal chemistry. google.comrsc.org

Research Trajectory and Evolution of Interest in the Compound

The research interest in this compound has evolved over time. Initially recognized as a functionalized building block, its utility has expanded significantly. Early research may have focused on its basic synthesis and characterization. However, more recent studies highlight its role as a crucial intermediate in the development of sophisticated chemical entities.

A notable area of evolving research is its use in the creation of fluorescent probes. rsc.org For example, a derivative of 4-hydroxyisoindoline-1,3-dione, referred to as BHID, is formed from a precursor probe (BHID-Bpin) upon reaction with reactive oxygen/nitrogen species. rsc.org This reaction leads to a fluorescent compound, demonstrating the utility of the this compound core in developing sensors for biologically important molecules like peroxynitrite. rsc.org

Furthermore, the core structure is integral to the synthesis of compounds with potential therapeutic applications. The isoindoline-1,3-dione framework is a component of molecules designed as inhibitors for enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease research. nih.govnih.gov The ability to create derivatives from the 4-hydroxy position allows for the fine-tuning of biological activity and pharmacokinetic properties. nih.gov Research into new synthetic methods and applications continues to underscore the compound's importance. acgpubs.orgresearchgate.net

Table 2: Selected Research Findings on Isoindole-1,3-dione Derivatives

| Research Focus | Key Findings | Reference(s) |

|---|---|---|

| Synthesis and Optical Properties | New isoindole-1,3-dione compounds were synthesized and their optical properties, such as absorbance and refractive index, were investigated. | acgpubs.org |

| Anticancer Activity | Derivatives of isoindole-1,3-dione have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. | researchgate.netresearchgate.net |

| Enzyme Inhibition | Isoindoline-1,3-dione derivatives have been designed and synthesized as potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. | nih.govnih.govnih.gov |

| Herbicide Development | A series of HPPD inhibitors with a pyrazole-isoindoline-1,3-dione hybrid scaffold were designed and showed good inhibitory activity. | nih.gov |

| Fluorescent Probes | The sensing mechanism of a peroxynitrite fluorescent probe based on a 4-hydroxyisoindoline-1,3-dione derivative was investigated. | rsc.org |

| Analgesic Activity | New derivatives of isoindoline-1,3-dione have been synthesized and shown to possess significant analgesic activity in in vivo models. | mdpi.comnih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1-3,10H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYNZSATHOXXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323432 | |

| Record name | 4-hydroxyisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41709-87-9 | |

| Record name | NSC403994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxyisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxyisoindole 1,3 Dione

Approaches to the Core 4-Hydroxyisoindole-1,3-dione Scaffold

The fundamental structure of this compound can be assembled through several strategic synthetic pathways. These methods focus on building the core isoindole-1,3-dione framework with the hydroxyl group positioned at the 4-position.

Nitration and Subsequent Transformations of Phthalate (B1215562) Esters

One established route to substituted isoindole-1,3-diones involves the nitration of phthalate esters. This strategy introduces a nitro group onto the aromatic ring, which can then be chemically transformed into the desired hydroxyl group. For instance, the synthesis of 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione, a related complex derivative, begins with the nitration of 1-naphthalen-2-ol. The resulting 2-methoxy-1-nitro-naphthalene undergoes oxidation to form 4-methoxy-3-nitro-phthalic acid dimethyl ester. google.com Subsequent hydrolysis yields 4-methoxy-3-nitro-phthalic acid, which can then be coupled with an appropriate amine. google.com The nitro group can be reduced to an amino group, and the methoxy (B1213986) group can be deprotected to reveal the hydroxyl functionality. google.com

Electrochemical Synthesis via Cyclocondensation and α-C-H Oxidation of Isoindolinone Precursors

Electrochemical methods offer a modern and often greener alternative for synthesizing isoindole-1,3-dione derivatives. These techniques can facilitate cyclocondensation and oxidation reactions under mild conditions. While specific electrochemical synthesis of this compound is not extensively detailed in the provided results, the principles of electrochemical C-H oxidation of isoindolinone precursors suggest a plausible route. This approach would involve the direct oxidation of a C-H bond on a pre-formed isoindolinone ring to introduce the hydroxyl group.

Condensation Reactions Involving Phthalic Anhydride (B1165640) Derivatives and Amines

A widely utilized and versatile method for synthesizing N-substituted isoindole-1,3-diones is the condensation reaction between a phthalic anhydride derivative and a primary amine. acgpubs.org To obtain this compound, 3-hydroxyphthalic anhydride is the key starting material. rsc.org This anhydride can be reacted with various amines to introduce different substituents at the nitrogen atom. For example, its reaction with butylamine (B146782) yields N-butyl-4-hydroxyisoindole-1,3-dione. rsc.org Similarly, reaction with ethanolamine (B43304) or 1-amino-2-propanol in refluxing toluene (B28343) leads to the corresponding N-substituted hydroxyisoindole-1,3-diones. acgpubs.org A specific synthesis of a derivative involves the reaction of 3-hydroxyphthalic anhydride with butylamine to form BHID, which is then further functionalized. rsc.org Another example is the reaction of 4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione (B110489) at elevated temperatures to form a more complex derivative. smolecule.com

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, the hydroxyl group serves as a versatile handle for further chemical modifications, allowing for the creation of a diverse range of derivatives with tailored properties.

Modification of the Hydroxyl Group (e.g., Etherification)

The hydroxyl group of this compound can be readily modified through reactions such as etherification. This functionalization is crucial for developing fluorescent probes and other advanced materials. rsc.orgrsc.org For instance, the hydroxyl group of a 4-hydroxyisoindoline-1,3-dione derivative (BHID) was reacted with 4-bromomethylphenylboronic acid pinacol (B44631) ester in the presence of potassium carbonate in dry DMF to yield a fluorescent probe, BHID-Bpin. rsc.org This reaction blocks the hydroxyl group, which can be selectively cleaved by specific analytes, leading to a fluorescent response. rsc.orgrsc.org This strategy highlights the importance of hydroxyl group modification in the design of functional molecules. A variety of hydroxyl protecting groups, such as methyl, benzyl, and various silyl (B83357) ethers, can be employed to temporarily mask the hydroxyl group during multi-step syntheses. google.com

| Starting Material | Reagents | Product | Reaction Type |

| 3-Hydroxyphthalic anhydride | Butylamine | N-butyl-4-hydroxyisoindole-1,3-dione (BHID) | Condensation |

| BHID | 4-bromomethylphenylboronic acid pinacol ester, K2CO3, DMF | BHID-Bpin | Etherification |

| 4-Hydroxyphthalic acid | 3-Aminopiperidine-2,6-dione | 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione | Condensation |

| 1-Naphthalen-2-ol | 1. Nitration, 2. Methylation, 3. Oxidation, 4. Hydrolysis, 5. Coupling with amine | 4-Amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione | Multi-step synthesis |

Introduction of Amine Moieties onto the Isoindole Ring

The introduction of amine groups onto the isoindole-1,3-dione ring is a critical functionalization for modulating the molecule's properties. This can be achieved through several synthetic routes, often starting from precursors like 3-aminophthalic anhydride or by functionalizing a pre-existing isoindoledione core.

One common strategy involves the direct amination of a substituted phthalic anhydride. For instance, the synthesis of 4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindoline-1,3-dione involves multiple steps starting from a protected hydroxy and nitro-substituted phthalic acid derivative, which is then coupled with 3-aminopiperidine-2,6-dione, followed by reduction of the nitro group to an amine and subsequent deprotection. google.com

A direct approach to synthesizing diamino-substituted isoindoline-1,3-diones involves the treatment of a halogenated precursor with ammonia. For example, 4,7-diaminoisoindoline-1,3-dione can be synthesized from 4-amino-7-bromo-isoindoline-1,3-dione using aqueous ammonia, copper(I) iodide as a catalyst, and L-proline as a ligand in a sealed tube at elevated temperatures. nih.gov This method highlights a copper-catalyzed nucleophilic aromatic substitution.

Another method involves the diazotization of an amino-substituted isoindoline-1,3-dione followed by a Sandmeyer-type reaction to introduce other functionalities, which can then be converted to an amine. For example, 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be converted to 4-hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione by treatment with sodium nitrite (B80452) in the presence of a copper catalyst. patsnap.com While this example shows the conversion of an amine to a hydroxyl group, similar principles can be applied to introduce amines starting from other functional groups.

Microwave-assisted synthesis has also been employed for the efficient introduction of secondary amines. The reaction of 3-fluoro-phthalic anhydride with a diamine and a secondary amine like piperidine (B6355638) can be accelerated using microwave heating, demonstrating a rapid method for producing C-4 or C-5 amino-substituted isoindoline-1,3-diones. rsc.org

Multicomponent reactions offer a sophisticated route to complex amino-substituted isoindoles. A tandem [4+1]-[4+2] cycloaddition procedure has been developed to synthesize 4-amino-5-arylisoindoline-1,3-diones from α,β-unsaturated carbonyls, isocyanides, and maleimide (B117702) dienophiles. sciforum.netresearchgate.net

Table 1: Selected Methods for Introducing Amine Moieties

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Amino-7-bromo-isoindoline-1,3-dione | aq. NH₃, CuI, L-proline, sealed tube, 110°C, 3h | 4,7-Diaminoisoindoline-1,3-dione | 42% | nih.gov |

| 3-Fluoro-phthalic anhydride, N-(7-chloroquinolin-4-yl)diamine, piperidine | Microwave, NMP | 4-Piperidinyl-substituted isoindoline-1,3-dione-4-aminoquinoline | Not specified | rsc.org |

| α,β-Unsaturated carbonyl, isocyanide, maleimide | Tandem [4+1]-[4+2] cycloaddition | 4-Amino-5-arylisoindoline-1,3-dione | High | sciforum.netresearchgate.net |

Incorporation of Substituted Aromatic Rings

Attaching substituted aromatic rings to the this compound core can be accomplished either by building the isoindole ring from an aromatic amine or by coupling an aromatic ring to a pre-formed isoindole structure. These modifications are crucial for developing compounds with specific electronic and steric properties.

The most traditional method involves the condensation of a substituted phthalic anhydride, such as 3-hydroxyphthalic anhydride, with a primary aromatic amine in a high-boiling point solvent like glacial acetic acid or by heating neat. brieflands.com This direct approach is fundamental for creating N-aryl substituted isoindolediones.

Palladium-catalyzed reactions provide versatile methods for incorporating aromatic rings. For instance, N-substituted phthalimides can be synthesized from N-substituted 2-iodobenzamides and phenyl formate (B1220265) using a palladium catalyst under solvent-free conditions. nih.gov Another palladium-catalyzed approach involves a three-component reaction of an ortho-dihaloarene, an amine, and carbon monoxide in an ionic liquid, which serves as a green solvent. nih.govrsc.org

Copper-catalyzed reactions are also effective. The synthesis of N-aryl phthalimides has been achieved through the reaction of 2-formylbenzoic acids with aryl amines in the presence of triethylamine (B128534) and elemental sulfur as an oxidant. researchgate.net Furthermore, nano-Cu₂O has been used as a catalyst for the assembly of N-substituted phthalimides from 2-halobenzoic acids, amines, and a cyanide source in water. nih.gov

A novel approach involves a hexadehydro-Diels–Alder (HDDA) domino reaction of substituted tetraynes and imidazole (B134444) derivatives to create fused, multifunctionalized isoindole-1,3-diones. rsc.org This method allows for the construction of complex polycyclic systems incorporating the isoindoledione moiety.

Table 2: Methods for Incorporating Aromatic Rings

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phthalic anhydride | Aromatic amine | Glacial acetic acid, reflux | N-Aryl-isoindoline-1,3-dione | brieflands.com |

| N-Substituted 2-iodobenzamide | Phenyl formate | Palladium catalyst, solvent-free | N-Substituted phthalimide (B116566) | nih.gov |

| ortho-Dihaloarene | Amine, CO | Palladium complex, ionic liquid | N-Substituted phthalimide | nih.govrsc.org |

| 2-Formylbenzoic acid | Aryl amine | Et₃N, S₈, solvent-free | N-Aryl phthalimide | researchgate.net |

Chemical Engineering of Ketone and Methylene (B1212753) Groups (via analogues like indane-1,3-dione)

The isoindole-1,3-dione scaffold is a nitrogen-containing analogue of phthalic anhydride and is structurally related to other cyclic diones like indane-1,3-dione. The reactivity of the ketone and adjacent methylene groups in indane-1,3-dione provides a useful model for understanding potential transformations of the isoindole-1,3-dione core. wikipedia.org

The methylene group in indane-1,3-dione, positioned between two carbonyl groups, is highly acidic and reactive. nih.govencyclopedia.pub This "active methylene" group is an excellent candidate for Knoevenagel condensation reactions with aldehydes and ketones, typically catalyzed by a base like piperidine in ethanol. nih.govencyclopedia.pub This suggests that the C-2 position of an isoindolinone (a reduced form of isoindole-1,3-dione) could potentially undergo similar functionalization if a CH₂ group were present.

The ketone groups of indane-1,3-dione can be functionalized. For example, they can react with malononitrile (B47326) to form a stronger electron acceptor. nih.govencyclopedia.pub Depending on the reducing agent used, one or both carbonyl groups can be reduced to alcohols or methylene groups. wikipedia.org These reactions provide a blueprint for potential modifications of the carbonyl groups in this compound, which could be reduced or converted to other functionalities to alter the compound's electronic profile and hydrogen bonding capabilities.

Furthermore, the active methylene group of indane-1,3-dione can undergo various other transformations, including halogenation, nitration, and cyanation. nih.gov Halogenation can be achieved using reagents like N-bromosuccinimide or selectfluor®. nih.govresearchgate.net Nitration can be performed with nitric acid, and a cyano group can be introduced using acetonitrile (B52724) in a base-catalyzed reaction. nih.gov These reactions highlight the versatility of the position alpha to the carbonyls, suggesting that if the isoindole-1,3-dione structure were modified to include such a reactive site, a wide array of derivatives could be accessed.

Table 3: Reactivity Analogy based on Indane-1,3-dione

| Reaction Type | Reagents (for Indane-1,3-dione) | Functionalized Position | Potential Application to Isoindoledione Analogues | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Aldehyde, piperidine, ethanol | Active methylene group | Functionalization at a potential C-2 methylene | nih.govencyclopedia.pub |

| Halogenation | N-Bromosuccinimide, Selectfluor® | Active methylene group | Introduction of halogens | nih.govresearchgate.net |

| Nitration | Nitric acid | Active methylene group | Introduction of nitro groups | nih.gov |

Development of Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phthalimide derivatives, including this compound, to reduce environmental impact, improve safety, and enhance efficiency.

A significant advancement is the use of high-temperature, high-pressure water/ethanol mixtures as a reaction medium. rsc.orgresearchgate.net This method facilitates the condensation of o-phthalic acids with amines, often resulting in the direct crystallization of the pure phthalimide product. The unique properties of water at elevated temperatures and pressures, such as its reduced polarity and dehydrating effect, drive the reaction to completion, often with excellent yields. rsc.org This approach minimizes the use of volatile and hazardous organic solvents.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful green tool. eijppr.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating. eijppr.com The synthesis of phthalimide derivatives using a reusable clay catalyst like montmorillonite-KSF under microwave conditions exemplifies an eco-friendly approach. eijppr.com

Metal-free synthesis is another key aspect of green chemistry in this field. rsc.orgresearchgate.net The development of organocatalytic or base-catalyzed methods avoids the use of often toxic and expensive heavy metal catalysts. rsc.org For example, a one-pot synthesis of phthalimide derivatives has been described using triethylamine as a base and elemental sulfur as an oxidant under solvent-free conditions, representing a simple and environmentally benign protocol. researchgate.net

The use of green solvents and catalysts is also paramount. Ionic liquids have been used as recyclable solvents in palladium-catalyzed syntheses of N-substituted phthalimides. nih.govrsc.org In another example, a nano-Cu₂O catalyst has been effectively used in water for the three-component synthesis of phthalimides, highlighting the use of both a recyclable catalyst and an environmentally safe solvent. nih.gov

Table 4: Green Chemistry Approaches for Phthalimide Synthesis

| Green Principle | Method/Reagent | Advantages | Reference |

|---|---|---|---|

| Alternative Solvents | High-temperature, high-pressure H₂O/EtOH | Clean reaction, high purity, avoids hazardous solvents | rsc.orgresearchgate.net |

| Energy Efficiency | Microwave irradiation | Reduced reaction times, improved yields | eijppr.com |

| Catalysis | Montmorillonite-KSF clay, Organocatalysts | Reusable catalyst, avoids toxic metals | rsc.orgeijppr.com |

| Atom Economy | One-pot, solvent-free reactions | High efficiency, reduced waste | researchgate.net |

Reaction Condition Optimization and Catalytic Methods

Optimizing reaction conditions and employing effective catalysts are crucial for the efficient and selective synthesis of this compound and its derivatives. The choice of catalyst, solvent, temperature, and reagents can significantly influence the yield, purity, and scope of the reaction.

A variety of catalytic systems have been developed for phthalimide synthesis. Palladium catalysts are widely used for carbonylation reactions to construct the isoindole-1,3-dione core. nih.govorganic-chemistry.org For example, palladium-catalyzed oxidative carbonylation allows for the one-pot synthesis of phthalimides from readily available aldehydes and amines. organic-chemistry.org Copper catalysts, including various copper salts and nano-Cu₂O, are also highly effective, particularly for C-N bond formation and in multicomponent reactions. nih.govrsc.org These reactions often tolerate a wide range of functional groups.

Organocatalysis has gained prominence as a metal-free alternative. L-proline, for instance, can catalyze the reaction between α,β-unsaturated aldehydes and maleimides to form phthalimides through an in situ generated azadiene intermediate. organic-chemistry.org This highlights the potential for asymmetric synthesis using chiral organocatalysts.

The optimization of reaction conditions extends beyond the catalyst. The choice of base is critical in many condensation and coupling reactions. Cesium carbonate has been shown to be an effective base for the N-alkylation of cyclic imides in DMF, with microwave irradiation further enhancing reaction rates. organic-chemistry.org Triethylamine is commonly used in condensation reactions involving phthalic anhydrides or their precursors. researchgate.net

Solvent selection plays a pivotal role. While traditional syntheses often use high-boiling aprotic solvents like glacial acetic acid or DMF, modern methods explore greener alternatives like water, ethanol, or ionic liquids. nih.govrsc.orgrsc.org In some cases, solvent-free conditions have proven to be highly efficient, minimizing waste and simplifying product isolation. nih.govresearchgate.net

Machine learning techniques are emerging as a novel tool for predicting and optimizing reaction conditions. beilstein-journals.org By analyzing large datasets of chemical reactions, machine learning models can suggest optimal catalysts, solvents, temperatures, and reagents, thereby accelerating the development of new synthetic pathways. beilstein-journals.org

Table 5: Catalytic Methods and Optimized Conditions for Phthalimide Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Optimization Parameters | Reference |

|---|---|---|---|---|

| Palladium | Pd(OAc)₂, Pd complexes | Carbonylation, Coupling | Ligand choice, solvent (e.g., ionic liquid) | nih.govorganic-chemistry.orgacs.org |

| Copper | CuCl, CuI, nano-Cu₂O | C-N coupling, Multicomponent reactions | Solvent (e.g., water), temperature | nih.govnih.govrsc.org |

| Organocatalyst | L-proline | Benzannulation | Use of α,β-unsaturated aldehydes | organic-chemistry.org |

| Base | Cs₂CO₃, Et₃N | N-alkylation, Condensation | Solvent (DMF), microwave irradiation | researchgate.netorganic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxyisoindole 1,3 Dione

Elucidation of Reaction Pathways and Transformation Mechanisms

Understanding the specific pathways through which 4-hydroxyisoindole-1,3-dione transforms is crucial for its application in various chemical contexts, including organic synthesis and the development of molecular probes. Research has focused on its oxidation, its participation in condensation and cyclization cascades, and its dynamic proton transfer behavior in solution.

The oxidation of this compound and its derivatives is a key transformation, particularly in the context of fluorescent sensing. rsc.orgresearchgate.net A notable example involves a derivative where the hydroxyl group is protected by a phenylboronic acid pinacol (B44631) ester (Bpin) moiety, forming a compound known as BHID-Bpin. rsc.orgresearchgate.netrsc.org This derivative acts as a "turn-on" fluorescent probe for reactive oxygen species (ROS) like peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂). rsc.orgsmolecule.com

The sensing mechanism is initiated by an oxidative cleavage reaction. rsc.orgresearchgate.net Peroxynitrite, due to its strong nucleophilic and oxidative properties, attacks the Bpin group, cleaving it from the main scaffold. rsc.orgsmolecule.com This deprotection reaction regenerates the phenol (B47542) group, yielding the parent this compound (referred to as BHID in some studies). rsc.orgrsc.org This transformation is central to the probe's function, as the product (BHID) possesses distinct photophysical properties compared to the starting material (BHID-Bpin). rsc.org While the primary focus has been on the oxidation of the protecting group to reveal the 4-hydroxy functionality, the isoindole-1,3-dione core itself can be susceptible to redox reactions under different conditions. For instance, related isoindole derivatives can undergo oxidation of other substituents, such as the conversion of a hydroxymethyl group to a carboxylic acid using strong oxidizing agents.

The isoindole-1,3-dione scaffold is frequently synthesized through condensation and cyclization reactions. smolecule.com A common and foundational method involves the condensation of phthalic anhydride (B1165640) precursors with primary amines or their equivalents, followed by cyclization to form the characteristic five-membered imide ring. smolecule.com

More sophisticated, multi-component cascade reactions have been developed for the efficient construction of highly substituted 4-hydroxyisoindole-1,3-diones. researchgate.net One such metal-free, iodine-mediated protocol enables a cascade reaction that forms three new carbon-carbon bonds and one carbon-oxygen bond in a single operation, using water as the oxygen source for the hydroxyl group. researchgate.net Cascade reactions, which combine multiple transformations into a single synthetic step, offer a powerful strategy for building molecular complexity. beilstein-journals.org These sequences can involve an initial condensation to form an intermediate like an imine, which then undergoes further intramolecular cyclization and cycloaddition steps to rapidly assemble complex heterocyclic systems. beilstein-journals.org The principles of condensation-cyclization are broadly applied in heterocyclic chemistry for creating diverse structures, including those related to the isoindole core. researchgate.netbaranlab.org

One of the most remarkable features of this compound is its ability to undergo an ultrafast excited-state intramolecular proton transfer (ESIPT). rsc.orgrsc.org This photophysical process occurs upon photoexcitation, where the proton of the 4-hydroxyl group is transferred to the adjacent carbonyl oxygen of the dione (B5365651) structure. rsc.orgresearchgate.net

This proton transfer is exceptionally rapid, occurring on a timescale of approximately 1 picosecond (ps). rsc.orgrsc.org The ESIPT process results in the formation of a transient keto-tautomer in the excited state, which is responsible for the compound's characteristic dual-band fluorescence emission. rsc.org The normal, enol form emits in the ultraviolet region (around 375-380 nm), while the keto-tautomer formed via ESIPT emits at a longer wavelength in the visible spectrum (around 550 nm). rsc.org Theoretical calculations and time-resolved spectroscopy have confirmed the presence of a low energy barrier (approximately 90 meV) for the ESIPT process, facilitating its high speed and efficiency. rsc.org The dynamics of this process are influenced by the solvent environment; however, studies show that ESIPT occurs readily in both acetonitrile (B52724) and water, indicating the robustness of the intramolecular pathway. rsc.org

| Property | BHID-Bpin (Protected) | BHID (this compound) | Reference |

| Fluorescence Emission | Single band (~378 nm) | Dual bands (~380 nm & ~550 nm) | rsc.org |

| ESIPT Process | Inhibited | Ultrafast (~1.3 ps) | rsc.org |

| Fluorescence Quantum Yield (FQY) | 0.6% | 15% | rsc.org |

| Excited State Lifetime (S₁) | ~350 ps (non-radiative decay) | ~5 ns (keto-form fluorescence) | rsc.org |

Influence of the 4-Hydroxyl Group on Reactivity

The 4-hydroxyl group is not a passive substituent; it actively governs the chemical and photophysical behavior of the isoindole-1,3-dione scaffold. Its most profound influence is as the essential proton donor for the excited-state intramolecular proton transfer (ESIPT) process. rsc.orgresearchgate.net When this hydroxyl group is chemically blocked or replaced, the ESIPT pathway is shut down, and the molecule's fluorescence properties are fundamentally altered. rsc.org This is demonstrated by the derivative BHID-Bpin, which lacks the free hydroxyl group and consequently does not exhibit the dual-band fluorescence characteristic of ESIPT. rsc.orgresearchgate.net

Furthermore, the hydroxyl group serves as a key reaction site. In the context of chemical sensing, it is the deprotection of this group via oxidation that triggers the desired analytical signal. rsc.org The position of the hydroxyl group on the aromatic ring is also critical. Compared to isomers like 5-hydroxyisoindoline-1,3-dione, the 4-hydroxy position creates distinct electronic effects and a specific geometry that enables the intramolecular hydrogen bond with the adjacent carbonyl, a prerequisite for ESIPT. smolecule.com In biological contexts, this hydroxyl group can participate in hydrogen bonding with target proteins or enzymes, potentially influencing the molecule's binding affinity and biological activity. evitachem.com

Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of this compound is controlled by a delicate balance of forces both within the molecule and with its surrounding environment.

At the core of its unique photophysics is a crucial intramolecular hydrogen bond between the hydrogen of the 4-hydroxyl group and the oxygen of the neighboring carbonyl group. rsc.orgnih.gov This pre-existing hydrogen bond in the ground state positions the proton perfectly for the rapid transfer that occurs in the excited state (ESIPT). rsc.org Such intramolecular hydrogen bonds are known to be a powerful tool in molecular design, often used to enforce planarity in π-conjugated systems, which can enhance electronic delocalization and influence intermolecular packing in the solid state. nih.gov

While intramolecular forces dictate the primary ESIPT pathway, intermolecular interactions with solvent molecules also play a role. rsc.orgresearchgate.net Studies suggest that in aqueous solutions, this compound can form intermolecular complexes with water molecules. rsc.orgresearchgate.net These interactions can influence the kinetics of the proton transfer process. rsc.orgresearchgate.net The interplay between a molecule and its environment is a critical factor, as intermolecular forces, such as hydrogen bonding within a crystal lattice, can significantly alter reaction pathways compared to the molecule's behavior in solution. chemrxiv.orgmdpi.com These non-covalent interactions, though weaker than covalent bonds, are fundamental in controlling the supramolecular assembly, structural properties, and ultimately, the function of chemical compounds. libretexts.org

Spectroscopic and Structural Characterization of 4 Hydroxyisoindole 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-hydroxyisoindole-1,3-dione derivatives in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

For instance, in a derivative of this compound, 2-butyl-4-hydroxyisoindoline-1,3-dione (BHID), the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons. rsc.org Specifically, the spectrum displays a multiplet at δ 7.56–7.53 ppm, a doublet at δ 7.35 ppm (J = 7.2 Hz), and another doublet at δ 7.13 ppm (J = 8.4 Hz), corresponding to the protons on the benzene (B151609) ring. rsc.org The protons of the butyl chain also give distinct signals, such as a triplet at δ 3.63 ppm for the methylene (B1212753) group attached to the nitrogen atom. rsc.org

The ¹³C NMR spectrum of BHID further confirms the structure, with signals for the carbonyl carbons appearing at δ 170.6 and 168.1 ppm. rsc.org The carbon atom attached to the hydroxyl group resonates at δ 154.7 ppm, while the other aromatic carbons show peaks in the range of δ 114.8–136.3 ppm. rsc.org

A derivative, BHID-Bpin, where a boronate ester group is attached to the hydroxyl oxygen, exhibits more complex NMR spectra. The ¹H NMR spectrum of BHID-Bpin in CDCl₃ shows a downfield shift of the aromatic protons compared to BHID, with signals appearing at δ 7.82, 7.54, 7.47, and 7.41 ppm. rsc.org The ¹³C NMR spectrum reflects the presence of the additional boronate ester and phenyl moieties. rsc.org

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| BHID | 7.66 (s, 1H), 7.56–7.53 (m, 1H), 7.35 (d, J = 7.2 Hz, 1H), 7.13 (d, J = 8.4 Hz, 1H), 3.63 (t, J = 7.2 Hz, 2H), 1.66–1.61 (m, 2H), 1.39–1.31 (m, 2H), 0.93 (t, J = 7.3 Hz, 3H) rsc.org | 170.6, 168.1, 154.7, 136.3, 132.3, 122.6, 115.9, 114.8, 37.7, 30.7, 20.2, 13.7 rsc.org |

| BHID-Bpin | 7.82 (d, J = 8.1 Hz, 2H), 7.54 (dd, J = 8.4, 7.3 Hz, 1H), 7.47 (d, J = 8.1 Hz, 2H), 7.41 (d, J = 7.2 Hz, 1H), 7.13 (d, J = 8.4 Hz, 1H), 5.36 (s, 2H), 3.66 (t, J = 7.3 Hz, 2H), 1.69–1.63 (m, 2H), 1.41–1.36 (m, 2H), 1.34 (s, 12H), 0.94 (t, J = 7.4 Hz, 3H) rsc.org | 168.3, 167.1, 155.7, 139.1, 135.8, 135.3, 134.6, 126.1, 119.6, 118.3, 115.9, 84.0, 71.1, 37.8, 30.8, 25.0, 20.2, 13.8 rsc.org |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed for this purpose.

For 2-butyl-4-hydroxyisoindoline-1,3-dione (BHID), the calculated mass for the sodiated molecule [M+Na]⁺ is 242.0788 m/z, and the experimentally found value is 242.0781 m/z, which confirms its molecular formula as C₁₂H₁₃NO₃. rsc.org Similarly, for the derivative BHID-Bpin, the calculated [M+Na]⁺ is 458.2114 m/z, closely matching the found value of 458.2113 m/z, corresponding to the formula C₂₅H₃₀BNO₅. rsc.org These precise mass measurements provide strong evidence for the successful synthesis of the target compounds. rsc.org

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z |

| BHID | [M+Na]⁺ | 242.0788 rsc.org | 242.0781 rsc.org |

| BHID-Bpin | [M+Na]⁺ | 458.2114 rsc.org | 458.2113 rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecules of this compound and its derivatives. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.

In acetonitrile (B52724), 2-butyl-4-hydroxyisoindoline-1,3-dione (BHID) and its derivative BHID-Bpin both show a strong absorption peak at approximately 330 nm. rsc.org Theoretical calculations using time-dependent density functional theory (TD-DFT) assign this absorption to the S₀ → S₁ electronic transition, which has a ππ* character. rsc.orgresearchgate.net For BHID-Bpin, the calculated vertical excitation energy is 4.09 eV (303 nm), which is in reasonable agreement with the experimental value. rsc.orgresearchgate.net

The solvent environment does not significantly alter the absorption properties, as the spectra in water are similar to those in acetonitrile. rsc.org The absorption spectra of other N-substituted isoindole-1,3-dione derivatives in CH₂Cl₂ show dominant peaks in the near-ultraviolet region, typically between 229 and 231 nm. acgpubs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In N-substituted isoindole-1,3-dione derivatives, the characteristic C=O stretching vibrations of the imide group are readily identifiable. For example, in 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, the asymmetric and symmetric C=O stretching bands appear at 1766.78 cm⁻¹ and 1670.8 cm⁻¹, respectively. acgpubs.org The presence of a hydroxyl group is confirmed by a broad O-H stretching band, for instance, at 3506.19 cm⁻¹ in the same compound. acgpubs.org Other characteristic peaks include C=C-H and C-C-H stretching vibrations around 2946.67 cm⁻¹ and C=C stretching at 1410.15 cm⁻¹. acgpubs.org In other derivatives, such as those resulting from reactions with styrene (B11656) derivatives, the IR spectra show characteristic peaks for C-H stretching around 2950 cm⁻¹ and C=O stretching around 1730 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for a this compound Derivative

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3506.19 acgpubs.org |

| Alkene/Aromatic | C=C-H stretch | 2946.67 acgpubs.org |

| Imide | C=O stretch (asymmetric) | 1766.78 acgpubs.org |

| Imide | C=O stretch (symmetric) | 1670.8 acgpubs.org |

| Alkene | C=C stretch | 1410.15 acgpubs.org |

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Advanced Photophysical Spectroscopic Techniques

The unique fluorescent properties of this compound and its derivatives have been investigated using advanced photophysical techniques, including steady-state and time-resolved fluorescence spectroscopy.

A key feature of some this compound derivatives is the occurrence of an excited-state intramolecular proton transfer (ESIPT) process. rsc.orgrsc.orgnih.gov For example, 2-butyl-4-hydroxyisoindoline-1,3-dione (BHID) exhibits dual fluorescence emission bands centered at approximately 380 nm and 550 nm in acetonitrile when excited at 320 nm. rsc.org The dual emission is a hallmark of ESIPT, where the initially excited enol form undergoes a rapid proton transfer to form a keto tautomer, which then fluoresces at a longer wavelength (larger Stokes shift). rsc.org

In contrast, the derivative BHID-Bpin, where the phenolic proton is replaced by a boronate ester group, shows only a single fluorescence band around 378 nm. rsc.org This indicates that the ESIPT process is blocked. rsc.org The fluorescence quantum yield (FQY) of BHID is significantly higher (15%) compared to BHID-Bpin (0.6%), suggesting that the ESIPT pathway is an efficient radiative decay channel. rsc.org

Time-resolved fluorescence measurements reveal the dynamics of the excited states. For BHID, the fluorescence decay at 375 nm is very fast (< 200 ps), while the decay at 560 nm is much slower (around 5 ns). rsc.org This further supports the model of two distinct emitting species. Femtosecond transient absorption (fs-TA) spectroscopy has been used to directly observe the ultrafast ESIPT process in BHID, which occurs on a timescale of about 1 picosecond. rsc.orgnih.gov

Table 4: Photophysical Properties of this compound Derivatives in Acetonitrile

| Compound | Excitation λ (nm) | Emission λ (nm) | Fluorescence Quantum Yield (%) |

| BHID | 320 rsc.org | 380, 550 rsc.org | 15 rsc.org |

| BHID-Bpin | 320 rsc.org | 378 rsc.org | 0.6 rsc.org |

Theoretical and Computational Studies on 4 Hydroxyisoindole 1,3 Dione

Application of Quantum Chemical Calculation Methods

Quantum chemical calculations have become an indispensable tool for predicting and interpreting the behavior of molecular systems. researchgate.net For 4-Hydroxyisoindole-1,3-dione and its derivatives, these methods offer insights into their electronic structure, stability, and reactivity. semanticscholar.org

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, particularly the ground state. wikipedia.orguchicago.eduescholarship.org It has been successfully applied to study the molecular and electronic properties of isoindoline-1,3-dione derivatives. semanticscholar.org DFT calculations allow for the determination of optimized molecular geometries, vibrational frequencies, and other ground-state properties. semanticscholar.orgaps.org These calculations are crucial for understanding the stability and reactivity of the molecule in its lowest energy state. semanticscholar.org For instance, DFT has been used to analyze the bond lengths and angles of similar compounds, providing a foundational understanding of their structural characteristics. semanticscholar.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

To explore the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TDDFT) is a popular and effective method. rsc.orgrsc.orgwikipedia.org TDDFT is an extension of DFT that can predict excitation energies, absorption and emission spectra, and other properties related to electronic transitions. rsc.orgwikipedia.org The accuracy of TDDFT makes it a valuable tool for studying the photophysical and photochemical processes that occur upon light absorption. nih.gov For derivatives of 4-hydroxyisoindoline-1,3-dione, TDDFT calculations have been employed to calculate vertical excitation energies and understand the nature of the electronic transitions involved. rsc.org While some functionals like CAM-B3LYP may overestimate vertical excitation energies, they still provide crucial insights into the excited-state behavior. rsc.org

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process that can lead to dual emission bands in certain fluorophores. rsc.orgresearchgate.net This phenomenon is a key feature in the photochemistry of this compound and its derivatives, making them suitable for applications such as fluorescent probes. rsc.orgrsc.org The ESIPT process involves the transfer of a proton within the molecule upon electronic excitation, leading to the formation of a transient tautomer with distinct fluorescent properties. researchgate.netresearchgate.net

Effects of Solvent Polarity on ESIPT Dynamics

The surrounding solvent environment can significantly influence the dynamics of the ESIPT process. pku.edu.cn Theoretical studies on related systems have shown that as solvent polarity increases, the rate of the ESIPT reaction can be hindered, leading to a decrease in the forward proton transfer reaction. pku.edu.cnnih.gov This is often attributed to the stabilization of the initial excited state by the polar solvent, which can increase the potential energy barrier for the proton transfer to occur. pku.edu.cn In some cases, increasing solvent polarity can favor the reverse proton transfer process. pku.edu.cn Computational models have been used to investigate these solvent effects by calculating potential energy curves in different solvent environments, confirming that a more polar solvent can create a larger barrier for the ESIPT reaction. pku.edu.cnnih.gov

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Understanding the electronic structure of a molecule is fundamental to explaining its chemical reactivity and photophysical properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in this analysis. wikipedia.orgnih.gov

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and the energy required for electronic excitation. nih.gov A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive and can be more easily excited. nih.gov Analysis of the spatial distribution of the HOMO and LUMO can reveal the nature of the electronic transitions. researchgate.netbhu.ac.in For instance, in many organic molecules, the HOMO is located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. An electronic transition from the HOMO to the LUMO can thus be characterized as an intramolecular charge transfer (ICT). nih.gov In the context of this compound derivatives, analysis of the frontier molecular orbitals has confirmed the occurrence of ICT upon photoexcitation. rsc.org

Below is a table summarizing the key theoretical and computational findings for this compound and related systems.

| Computational Method | Property Investigated | Key Findings | References |

| DFT | Ground State Properties | Provides optimized geometries, vibrational frequencies, and insights into molecular stability and reactivity. | semanticscholar.orgwikipedia.orguchicago.eduescholarship.org |

| TDDFT | Excited State Properties | Calculates vertical excitation energies and characterizes electronic transitions, though some functionals may show overestimation. | rsc.orgrsc.orgwikipedia.orgrsc.org |

| DFT/TDDFT | ESIPT Mechanism | Confirms the feasibility of the ESIPT process and helps to elucidate the reaction pathway. | rsc.orgpku.edu.cnnih.gov |

| Computational Models | Solvent Effects on ESIPT | Increased solvent polarity can hinder the forward ESIPT reaction by increasing the potential energy barrier. | pku.edu.cnnih.govnih.gov |

| DFT/TDDFT | Role of Hydrogen Bonding | Shows that the strengthening of the intramolecular hydrogen bond in the excited state is a driving force for ESIPT. | pku.edu.cnnih.gov |

| FMO Analysis (HOMO-LUMO) | Electronic Structure | The HOMO-LUMO gap indicates chemical reactivity, and the orbital distributions reveal intramolecular charge transfer upon excitation. | rsc.orgwikipedia.orgnih.gov |

Simulation of Excited-State Dynamics and Non-Radiative Deactivation Pathways

Theoretical investigations into the photophysics of this compound (BHID) and its derivatives have provided critical insights into their fluorescence mechanisms and deactivation pathways. rsc.orgrsc.org Studies have focused on a peroxynitrite fluorescent probe, a derivative of BHID referred to as BHID-Bpin, which upon reaction, cleaves to form the highly fluorescent BHID. rsc.orglu.se

The excited-state dynamics of BHID-Bpin are dominated by an efficient non-radiative process. rsc.org Upon photoexcitation, the molecule relaxes to its ground state with a lifetime of approximately 300-350 picoseconds (ps). rsc.orglu.sebath.ac.uk This rapid, non-emissive decay is attributed to the presence of a minimum energy conical intersection between the first excited state (S₁) and the ground state (S₀). rsc.orgresearchgate.net The low fluorescence quantum yield (FQY) of 0.6% for BHID-Bpin experimentally confirms that non-radiative processes are the primary deactivation pathway, competing effectively with fluorescence emission. rsc.org

In contrast, the cleaved product, this compound (BHID), exhibits strong dual-band fluorescence. rsc.org This phenomenon is driven by an ultrafast excited-state intramolecular proton transfer (ESIPT) process. rsc.orgresearchgate.net Following photoexcitation to the S₁ state, a proton is transferred from the hydroxyl group to the adjacent keto group. researchgate.net This ESIPT process is remarkably fast, occurring on a timescale of about 1 picosecond (ps). rsc.org Adiabatic dynamics simulations of BHID in the S₁ state, using the NEWTON-X program, have shown the proton transfer event occurs within a range of 70–120 femtoseconds (fs). rsc.org

Computational methods employed to study these dynamics include Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for geometry optimizations in the ground and excited states, respectively. rsc.org Further high-level calculations using CASSCF and CASPT2 methods have been used to investigate the energy diagrams and critical points on the potential energy surfaces. researchgate.net Simulations of the excited-state dynamics were performed using the NEWTON-X program interfaced with Gaussian 09, providing a detailed picture of the structural changes over time. rsc.org

The table below summarizes the key parameters from the excited-state dynamics studies.

| Compound | Process | Characteristic Time | Computational Method |

| BHID-Bpin | Non-radiative decay via MECI | ~300-350 ps | TD-DFT, CASPT2//SA2-CASSCF |

| BHID | Excited-State Intramolecular Proton Transfer (ESIPT) | ~1 ps (70-120 fs) | TD-DFT, NEWTON-X |

| BHID | Fluorescence Decay (keto-form) | ~5 ns | Time-Correlated Single Photon Counting (TCSPC) |

MECI: Minimum Energy Conical Intersection

Molecular Modeling and Docking Studies for Interaction Prediction

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the binding interactions between a ligand and a biological target, such as an enzyme or receptor. For the isoindole-1,3-dione scaffold, these techniques have been instrumental in designing and explaining the biological activity of its derivatives. nih.govnih.gov The isoindole-1,3-dione (also known as phthalimide) core is recognized as a noteworthy pharmacophore for designing new enzyme inhibitors. nih.gov

Docking studies have revealed that the phthalimide (B116566) moiety can interact with the peripheral anionic site of acetylcholinesterase (AChE), an important target in Alzheimer's disease research. nih.gov In the design of novel AChE inhibitors, hybrid molecules containing the isoindole-1,3-dione structure were synthesized. nih.gov Molecular modeling indicated that these compounds could effectively interact with both the catalytic and peripheral active sites of the enzyme. nih.gov

Similarly, docking studies have been applied to newly synthesized 1H-isoindole-1,3(2H)-dione derivatives to determine their interactions within the active sites of cyclooxygenase (COX) enzymes. nih.gov These studies are crucial for understanding the structural basis of their inhibitory activity and for guiding the development of new anti-inflammatory agents. nih.gov

Furthermore, structure-activity relationship (SAR) studies on isoindoline-based inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) emphasize the importance of substituents at the 4-position of the isoindole ring. Computational docking and molecular dynamics simulations are used to predict binding modes and optimize the geometry of these substituents to enhance inhibitory activity. These simulations have shown that specific substitutions can lead to improved hydrogen bonding with the enzyme's active site.

The table below summarizes findings from molecular docking studies on various isoindole-1,3-dione derivatives.

| Compound Class | Target Enzyme | Key Interaction Findings |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase (AChE) | The phthalimide moiety interacts with the peripheral anionic site; compounds bind to both catalytic and peripheral sites. nih.gov |

| 1H-Isoindole-1,3(2H)-dione derivatives | Cyclooxygenase (COX-1/COX-2) | Used to determine interactions within the active site of cyclooxygenases to rationalize inhibitory activity. nih.gov |

| Pyrazole-isoindoline hybrids | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Substituents at the 4-position are critical for activity; modeling helps optimize geometry for improved hydrogen bonding. |

Advanced Applications of 4 Hydroxyisoindole 1,3 Dione and Its Derivatives in Chemical Research

Design and Development of Fluorescent Probes

The 4-hydroxyisoindole-1,3-dione core is a valuable fluorophore for creating fluorescent probes, particularly for detecting biologically significant molecules like reactive oxygen species (ROS) and reactive nitrogen species (RNS). rsc.orgrsc.org These probes are often designed based on photophysical mechanisms such as photoinduced electron transfer (PeT), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). rsc.org

Probes for Reactive Oxygen and Nitrogen Species Detection

Derivatives of this compound have been successfully engineered to detect specific ROS and RNS, which are implicated in numerous physiological and pathological processes. rsc.orgnih.gov For instance, the probe BHID-Bpin , a derivative of 2-butyl-4-hydroxyisoindoline-1,3-dione (BHID), was developed for the detection of peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂). rsc.orgrsc.org

The detection mechanism of BHID-Bpin relies on the cleavage of a phenylboronic acid pinacol (B44631) ester group by ONOO⁻ or H₂O₂. rsc.orgrsc.org This cleavage restores the phenolic hydroxyl group, enabling an ultrafast excited-state intramolecular proton transfer (ESIPT) process. rsc.org Initially, BHID-Bpin is non-fluorescent. rsc.org However, upon reaction with ONOO⁻ or H₂O₂, it forms the highly fluorescent compound BHID , which exhibits strong dual-band fluorescence. rsc.orgrsc.org This "turn-on" fluorescence response allows for sensitive detection of these reactive species. rsc.org BHID-Bpin has demonstrated high sensitivity and a rapid response to peroxynitrite. rsc.org

| Probe | Target Analyte(s) | Detection Mechanism | Key Features |

| BHID-Bpin | Peroxynitrite (ONOO⁻), Hydrogen Peroxide (H₂O₂) | Cleavage of boronic ester, enabling ESIPT | High sensitivity, fast response to ONOO⁻, "turn-on" dual-band fluorescence |

Two-Photon Excitation Fluorescence (TPEF) in Imaging and Sensing

For deeper tissue imaging and reduced photodamage in biological systems, probes that can be excited by two-photon absorption are highly desirable. rsc.org The this compound scaffold has been utilized to create two-photon fluorescent probes. rsc.orgrsc.orgBHID-Bpin , for example, has been shown to be an effective two-photon probe for detecting peroxynitrite. nih.govrsc.org

The two-photon action cross-section (Φδ) is a measure of the efficiency of two-photon absorption. For BHID, the value was determined to be 1.9 GM (Goeppert-Mayer units) under two-photon excitation at 750 nm, while the parent probe BHID-Bpin had a value of 0.7 GM. rsc.org The probe's high photostability under two-photon irradiation further enhances its utility for biological imaging. rsc.org This capability has been demonstrated by imaging endogenous ONOO⁻ in RAW 264.7 macrophages and up to a depth of 110 µm in fresh rat hippocampal slices. nih.govrsc.org

| Compound | Max. Two-Photon Action Cross-Section (Φδ) | Excitation Wavelength | Application |

| BHID-Bpin | 0.7 GM | 750 nm | Imaging endogenous ONOO⁻ in cells and tissues |

| BHID | 1.9 GM | 750 nm | N/A (fluorescent product) |

Mechanistic Insights into Fluorescence Turn-On Responses

The fluorescence turn-on mechanism of probes based on this compound has been a subject of detailed investigation. rsc.orgrsc.org In the case of BHID-Bpin, its non-fluorescent nature is attributed to an efficient non-radiative decay process from its excited state. rsc.org Quantum chemistry calculations and ultrafast optical spectroscopy have revealed that upon photoexcitation, BHID-Bpin relaxes to its ground state in approximately 300 picoseconds. rsc.orgrsc.org

Following the cleavage of the Bpin group by an analyte like peroxynitrite, the resulting BHID molecule possesses a phenol (B47542) group. rsc.org This allows for an excited-state intramolecular proton transfer (ESIPT) to occur. rsc.org The ESIPT process is remarkably fast, happening on a timescale of about 1 picosecond, and is responsible for the strong dual-band fluorescence observed at approximately 375 nm and 550 nm. rsc.org This detailed understanding of the excited-state dynamics is crucial for the rational design of new and improved fluorescent probes. rsc.org

Utility as Key Synthetic Intermediates in Organic Synthesis

Beyond their use in fluorescent probes, this compound and its analogs serve as valuable synthetic intermediates in organic chemistry. The core structure can be accessed through various synthetic routes, often starting from commercially available materials like 3-hydroxyphthalic anhydride (B1165640). rsc.org For example, the synthesis of BHID involves the reaction of 3-hydroxyphthalic anhydride with butylamine (B146782). rsc.org

The functional groups on the this compound scaffold offer multiple sites for further chemical modification. rsc.org The phenolic hydroxyl group can be functionalized, as seen in the synthesis of BHID-Bpin where it is ether-linked to a phenylboronic acid pinacol ester. rsc.org The imide nitrogen also provides a handle for introducing various substituents, allowing for the construction of a diverse library of derivatives. beilstein-journals.org This versatility has been exploited in the synthesis of complex molecules, including those with potential therapeutic applications. For instance, derivatives of 4-amino-2-(2,6-dioxo-piperidin-3-yl)-hydroxyisoindole-1,3-diones are synthesized from substituted hydroxyphthalic acids. google.com Furthermore, multicomponent reactions have been developed for the construction of multiply-substituted 4-hydroxyisoindole-1,3-diones. researchgate.net

Exploration in Materials Science, Including Non-Linear Optics

The unique electronic and structural properties of isoindoline-1,3-dione derivatives make them interesting candidates for materials science applications, including non-linear optics (NLO). researchgate.net NLO materials are capable of altering the properties of light, which is essential for technologies like frequency conversion in lasers. nih.gov

An organic charge transfer compound, 2-aminobenzimidazolium-2-oxyisoindolate-1,3-dione-2-hydroxyisoindoline-1,3-dione (ABOH) , has been synthesized and characterized for its NLO properties. researchgate.net Single crystal X-ray diffraction and computational studies have provided insights into its structure and charge transfer characteristics. researchgate.net Z-scan techniques revealed that ABOH crystals exhibit negative optical non-linearity, with a non-linear refractive coefficient on the order of 10⁻⁸ cm²/W and a third-order non-linear susceptibility of 10⁻⁶ esu. researchgate.net These findings suggest the potential of such materials in the development of optical devices. researchgate.net

Studies of Intermolecular Interactions and Complex Formation in Chemical Systems

The study of intermolecular interactions is fundamental to understanding the behavior of molecules in condensed phases. The structure of this compound derivatives allows for various types of non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org

In the context of the fluorescent probe BHID , theoretical calculations suggest that it can form an intermolecular complex with water molecules. rsc.org This interaction could potentially influence the kinetics of the ESIPT process in different solvent environments. rsc.org Furthermore, the study of an organic charge transfer complex involving a 2-hydroxyisoindoline-1,3-dione moiety (ABOH ) has provided detailed information on its crystal structure and the charge transfer interactions that stabilize it. researchgate.net Understanding these intermolecular forces is crucial for predicting and controlling the self-assembly and macroscopic properties of these materials. rsc.org

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies and Process Development

The development of efficient, economical, and environmentally benign synthetic routes to access 4-hydroxyisoindole-1,3-dione and related substituted phthalimides is a significant area of ongoing research. Traditional methods often require harsh conditions or toxic catalysts, prompting a shift towards more sophisticated and sustainable strategies. analis.com.my

Recent innovations focus on one-pot multicomponent reactions and cascade processes that construct the isoindoline-1,3-dione core with high atom economy. hhu.de A notable strategy involves the ultrasound-promoted reaction of 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates with α,α-dicyanoolefines, which proceeds through a complex cascade of Michael addition, cyclization, and aromatization to yield substituted phthalimides. acs.org This method is advantageous due to its operational simplicity, use of readily available starting materials, and the application of green energy sources like ultrasound irradiation in benign solvents such as ethanol. acs.org

Another innovative approach is the hexadehydro-Diels–Alder domino reaction, which allows for the facile synthesis of fused, multifunctionalized isoindole-1,3-diones from tetraynes and imidazole (B134444) derivatives. rsc.org This transformation impressively forms multiple new carbon-carbon and carbon-oxygen bonds in a single operation. rsc.org Furthermore, metal-catalyzed processes are being refined for greater efficiency. For instance, nano-Cu₂O has been employed as a catalyst for assembling phthalimides from 2-halobenzoic acids, various amines, and trimethylsilyl (B98337) cyanide (TMSCN) in water, showcasing a green catalytic system. rsc.org The development of solventless, microwave-assisted syntheses from phthalic acids and amines also represents a significant step forward, offering fast, convenient, and economical routes to this important scaffold. researchgate.netdiva-portal.org

These advanced methodologies provide access to a diverse library of derivatives, which is crucial for exploring their applications in materials science and medicinal chemistry.

| Synthetic Method | Key Features | Starting Materials | Catalyst/Conditions | Yield Range | Reference(s) |

| Ultrasound-Promoted MCR | Green, Cascade Process, High Yield | 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates, α,α-dicyanoolefines | Ultrasound, Ethanol | Good | hhu.deacs.org |

| Hexadehydro-Diels–Alder | Domino Reaction, Fused Systems | Substituted Tetraynes, Imidazole Derivatives | O₂ (1 atm), 100 °C | 80-89% | rsc.org |

| Nano-Cu₂O Catalysis | Green Chemistry, Aqueous Medium | 2-Halobenzoic Acids, Amines, TMSCN | Nano-Cu₂O, Water | Good | rsc.org |

| Microwave-Assisted Synthesis | Fast, Solventless Option, Economical | Phthalic Acids, Amines/Anilines | Microwave, Acetic Acid/Pyridine | Excellent | diva-portal.org |

Advancements in Computational Approaches for Predicting Reactivity and Photophysics

Computational chemistry is becoming an indispensable tool for accelerating research into this compound derivatives. In silico methods provide profound insights into molecular properties, guiding the rational design of new compounds with tailored functions.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of these computational efforts. rsc.orgresearchgate.net These methods are extensively used to predict the geometric and electronic structures, reactivity, and photophysical properties of phthalimide-based molecules. researchgate.net For instance, DFT calculations using functionals like B3LYP and CAM-B3LYP with basis sets such as 6-31+G(d,p) have been successfully employed to model the excited-state intramolecular proton transfer (ESIPT) process in 4-hydroxyisoindoline-1,3-dione derivatives. rsc.orgresearchgate.net ESIPT is a critical photophysical phenomenon responsible for the characteristic dual fluorescence and large Stokes shift of these compounds, making them highly valuable as fluorescent probes. rsc.org Computational studies can elucidate the potential energy surfaces of the ground (S₀) and first excited (S₁) states, revealing the energy barriers for both forward and reverse proton transfer and confirming the stability of the resulting keto-tautomer in the excited state. rsc.orgresearchgate.net

Molecular docking simulations, often performed with software like AutoDock, are used to predict the binding affinities and interaction modes of isoindoline-1,3-dione derivatives with biological targets. jmpas.combrieflands.comnih.gov These studies are crucial in medicinal chemistry for designing potent and selective enzyme inhibitors, for example, against acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes, which are relevant to Alzheimer's disease and inflammation, respectively. mdpi.comresearchgate.netnih.gov The calculated binding energies and visualization of interactions, such as hydrogen bonds and π-π stacking with key amino acid residues in a protein's active site, provide a rationale for observed biological activities and guide further structural optimization. nih.govmdpi.com

More advanced methods, such as the state-averaged complete active space self-consistent field (CASSCF) and its second-order perturbation theory correction (CASPT2), are used to investigate complex photochemical events, including the relaxation pathways of excited states and the location of conical intersections, which are crucial for understanding fluorescence quenching mechanisms. researchgate.net

| Computational Method | Application | Predicted Properties | Software/Functional Examples | Reference(s) |

| DFT/TD-DFT | Study of Photophysics (ESIPT) | Energy barriers, H-bond strength, Absorption/Emission spectra | Gaussian 09, CAM-B3LYP | rsc.orgresearchgate.netresearchgate.net |

| Molecular Docking | Prediction of Bioactivity | Binding affinity, Interaction modes, Inhibition constants (Ki) | AutoDock, Discovery Studio | jmpas.combrieflands.comnih.govmdpi.comresearchgate.net |

| CASSCF/CASPT2 | Analysis of Excited-State Dynamics | Conical intersections, Non-radiative decay pathways | Gaussian 09 | researchgate.net |

Design of Next-Generation Chemical Probes with Enhanced Performance

The this compound core is a privileged scaffold for the design of next-generation chemical probes, particularly for bioimaging. rsc.orgrsc.org Its inherent fluorescence, which is modulated by the ESIPT mechanism, makes it an ideal platform for developing "turn-on" sensors for specific analytes in complex biological environments. rsc.org The key requirements for such probes include high sensitivity and specificity, long absorption and emission wavelengths to minimize cellular autofluorescence (preferably in the near-infrared range), high brightness, and photostability. acs.org

A major research thrust is the development of two-photon ESIPT-based fluorescent probes for detecting reactive oxygen and nitrogen species (ROS/RNS), such as peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂). rsc.orgrsc.orgnih.gov These species are implicated in numerous diseases, making their detection crucial for diagnostics and pathophysiology studies. rsc.org The design strategy typically involves attaching a reaction-trigger group to the hydroxyl function of the this compound core. rsc.orgrsc.org For example, a phenylboronic acid pinacol (B44631) ester group can be used as a recognition site for peroxynitrite. rsc.orgrsc.org In this design, the boronate ester blocks the phenolic proton, thereby inhibiting the ESIPT process and rendering the probe non-fluorescent. rsc.org Upon selective reaction with and cleavage by peroxynitrite, the hydroxyl group is regenerated, restoring the ESIPT pathway and "turning on" a strong fluorescence signal. rsc.orgrsc.org

The advantages of this approach are manifold. The large Stokes shift inherent to ESIPT fluorophores minimizes self-quenching and signal overlap. rsc.org Furthermore, designing these probes for two-photon microscopy (TPM) allows for deeper tissue penetration (up to 110 μm has been demonstrated), reduced phototoxicity, and higher spatial resolution compared to conventional one-photon fluorescence microscopy. rsc.orgrsc.orgnih.gov These next-generation probes have been successfully used to image endogenous and exogenous peroxynitrite in live cells and even in rat hippocampal tissue slices, demonstrating their practical utility in complex biological systems. rsc.orgrsc.orgnih.gov Future work aims to further enhance these probes by introducing features like deuteration to improve photostability and exploring new targeting moieties for organelle-specific imaging. europa.eu

| Probe Name | Scaffold | Sensing Mechanism | Target Analyte | Key Features | Reference(s) |

| BHID-Bpin | 4-Hydroxyisoindoline-1,3-dione | ESIPT "Turn-On" | Peroxynitrite (ONOO⁻) | Two-photon active, High sensitivity, Live-cell & tissue imaging | rsc.orgrsc.orgnih.gov |

Exploration of Novel Chemical Transformations and Applications

Beyond their use as fluorophores, derivatives of the isoindole-1,3-dione skeleton are being explored in novel chemical transformations and for new applications, particularly in photocatalysis and medicinal chemistry. The phthalimide (B116566) moiety is a versatile chromophore that can participate in a range of photochemical reactions upon UV irradiation. rsc.orgresearchgate.netclockss.org

One significant area of exploration is photoinduced electron transfer (PET) reactions. rsc.org N-substituted phthalimides bearing an electron-donating group, such as a carboxylate, can undergo PET from the donor to the excited phthalimide acceptor. rsc.org This process can initiate subsequent reactions like decarboxylation, generating radical intermediates that can be harnessed for further synthetic transformations, including the formation of complex polycyclic molecules. rsc.orgresearchgate.net The efficiency and pathway of these photochemical reactions are highly dependent on the substituents on the phthalimide ring, offering a tunable platform for organic synthesis. rsc.org Phthalimides also participate in photochemical [2+2] cycloadditions and hydrogen-abstraction reactions, further expanding their synthetic utility. researchgate.netclockss.org

The isoindole-1,3-dione framework is also a key element in [4+2] cycloaddition (Diels-Alder) reactions. Dienophiles generated in situ from phthalimide derivatives can react with 1,3-dienes to construct novel and complex pyrimidinone-fused heterocyclic systems. researchgate.net Additionally, click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, has been employed to link the isoindoline-1,3-dione moiety to other scaffolds, such as coumarins, creating hybrid molecules with interesting photophysical properties. tandfonline.com

In medicinal chemistry, the phthalimide scaffold is a well-established pharmacophore found in drugs like thalidomide. nih.govnih.gov Current research is exploring new derivatives as inhibitors of various enzymes. mdpi.comresearchgate.net For example, N-substituted isoindoline-1,3-diones have shown promise as inhibitors of cyclooxygenase (COX) enzymes, with some derivatives showing selective activity toward COX-1 or COX-2, indicating potential as anti-inflammatory agents. researchgate.netnih.gov The ability to control reactivity through photochemical, cycloaddition, and other transformations opens up new avenues for creating structurally diverse molecules with novel biological functions. nih.govbohrium.com

Q & A

Q. What synthetic methodologies are commonly employed to introduce diversity into the isoindole-1,3-dione scaffold?

The synthesis of 4-hydroxyisoindole-1,3-dione derivatives often involves Mitsunobu coupling reactions with alcohols or phenols, enabling the introduction of diverse functional groups at the 4-position . For example, coupling 7-hydroxymethylpyran with phthalimide derivatives under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) followed by deprotection yields substituted isoindole-1,3-diones. This method allows three points of diversity: substituents on the pyran ring, the hydroxyl group, and the phthalimide moiety .

Q. How can structural features of this compound derivatives be validated experimentally?

X-ray crystallography and Hirshfeld surface analysis are critical for validating molecular geometry and intermolecular interactions. For instance, bond lengths (e.g., C=O at ~1.25 Å) and planarity deviations (<0.3 Å) in the isoindole-1,3-dione core can confirm structural integrity . Intramolecular hydrogen bonds (e.g., O–H⋯O) and packing interactions (e.g., N–H⋯O) observed in crystal structures provide insights into stability and reactivity .

Q. What preliminary biological assays are used to evaluate this compound derivatives?

Initial screening often includes:

- Antimicrobial activity : Testing against Mycobacterium smegmatis or bacterial biofilms using minimum inhibitory concentration (MIC) assays .

- Enzyme inhibition : Assays for acetylcholinesterase (AChE) or 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for enzyme inhibition?

SAR studies highlight the importance of substituents at the 4-position. For HPPD inhibitors, pyrazole-isoindoline hybrids exhibit enhanced activity due to improved hydrogen bonding with the enzyme’s active site (e.g., IC₅₀ values <1 µM) . In contrast, bulky substituents reduce activity by steric hindrance. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes and optimize substituent geometry .

Q. How can contradictory biological activity data for isoindole-1,3-dione derivatives be resolved?

Discrepancies in antimicrobial activity (e.g., inactivity against M. smegmatis despite tuberculosis-targeted design) may arise from assay conditions (e.g., pH, solvent) or efflux pump mechanisms . Redesigning derivatives with hydrophilic groups (e.g., –OH, –NH₂) improves membrane permeability, while isosteric replacement (e.g., fluorine for hydrogen) enhances target binding .